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molecular formula C28H16N2 B8809405 Phenanthrazine CAS No. 5162-32-3

Phenanthrazine

Cat. No. B8809405
M. Wt: 380.4 g/mol
InChI Key: MPCDPKFEJFKCLI-UHFFFAOYSA-N
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Patent
US07994423B2

Procedure details

In the course of the synthesis of hexaazatristriphenylene HATT (also referred to as “Mickey-Mouse” HATNA), BK3—31, a different product was observed, Scheme 2. The three-fold condensation of hexaketocyclohexane octahydrate SM4 with 9,10-diaminophenanthrene SM7 in acetic acid/ethanol under air resulted in an orange solid phenanthrazine BK2—97E, which was sublimed under high vacuum. Phenanthrazine was confirmed by 1H NMR and E1 mass analysis. In this regard, 9,10-diaminophenanthrene SM7 may have been partially oxidized to phenanthrene-9,10-dione SM34 under air. The double bond (9=10) in 9,10-diaminophenanthrene SM7 behaves more like a single double bond rather than one in an aromatic system, i.e. it can be oxidized more easily. Condensation of SM7 and SM34 led to BK2—97E. To give evidence for the proposed mechanism, two control experiments were performed. 9,10-diaminophenanthrene SM7 was refluxed in acetic acid/ethanol for 24 hours. E1 mass analysis showed the presence of phenanthrazine, BK3—29. Hexaazatristriphenylene HATT, BK3—31 was obtained when the condensation was performed in acetic acid under nitrogen (MALDI TOF measurement confirmed the presence of HATT).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
acetic acid ethanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.O.O.O.O.O.O.O.O=[C:10]1[C:15](=O)[C:14](=O)[C:13](=O)[C:12](=O)[C:11]1=O.[NH2:21][C:22]1[C:23]2[C:28]([C:29]3[CH:30]=[CH:31][CH:32]=[CH:33][C:34]=3[C:35]=1[NH2:36])=[CH:27][CH:26]=[CH:25][CH:24]=2>C(O)(=O)C.C(O)C>[CH:10]1[C:15]2[C:25]3[C:24](=[N:21][C:22]4[C:23]5[C:28]([C:29]6[C:34]([C:35]=4[N:36]=3)=[CH:33][CH:32]=[CH:31][CH:30]=6)=[CH:27][CH:26]=[CH:25][CH:24]=5)[C:23]3[C:22](=[CH:35][CH:34]=[CH:29][CH:28]=3)[C:14]=2[CH:13]=[CH:12][CH:11]=1 |f:0.1.2.3.4.5.6.7.8,10.11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O=C1C(C(C(C(C1=O)=O)=O)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C2=CC=CC=C2C=2C=CC=CC2C1N
Name
acetic acid ethanol
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O.C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In the course of the synthesis of hexaazatristriphenylene HATT (

Outcomes

Product
Name
Type
product
Smiles
C1=CC=CC=2C3=CC=CC=C3C3=NC=4C5=CC=CC=C5C5=CC=CC=C5C4N=C3C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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